N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRMPPWMPEGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-chlorobenzoyl chloride with 4-hydroxycoumarin in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the chromene ring system. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
The applications of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that chromene derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, suggesting potential therapeutic roles in treating inflammatory diseases .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specific targets include:
- Monoamine Oxidase-B (MAO-B) : This compound exhibits inhibitory activity against MAO-B, which is relevant for neurodegenerative diseases like Parkinson's .
- Acetylcholinesterase (AChE) : It has also been evaluated for AChE inhibition, indicating potential use in Alzheimer's disease treatment .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. It has been tested for its effectiveness against:
- Gram-positive and Gram-negative Bacteria : this compound shows varying degrees of antibacterial activity, making it a candidate for developing new antibiotics .
Material Science
In industrial applications, this compound serves as a building block for synthesizing more complex molecules and materials with specific properties. Its versatility allows for modifications that enhance material characteristics, making it valuable in developing polymers and coatings .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Reis et al. (2013) | Anticancer | Demonstrated significant inhibition of cancer cell lines with IC50 values below 10 µM. |
| Gomes et al. (2013) | Enzyme Inhibition | Showed effective inhibition of MAO-B with potential implications for Parkinson's treatment. |
| MDPI Study (2022) | Antimicrobial | Exhibited strong antibacterial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations. |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of the chromene ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorophenyl group , which significantly influences its pharmacological properties. The compound's structure includes:
- A chromene core (bicyclic structure of benzopyran).
- A carboxamide functional group that enhances reactivity.
This structural configuration is essential for its interaction with biological targets, influencing its solubility and overall biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes by binding to their active sites, preventing substrate interaction. For instance, it has been shown to interact with cholinesterases and other key enzymes involved in neurodegenerative diseases .
- Receptor Modulation : It can modulate receptor functions by binding to specific sites, leading to various biological effects such as anti-inflammatory and antioxidant activities .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant free radical-scavenging capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating neurodegenerative disorders like Alzheimer's disease .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide?
The compound can be synthesized via coupling reactions between chromene-2-carboxylic acid derivatives and substituted anilines. For example, analogous amide syntheses involve reacting acyl chlorides (e.g., 4-nitrobenzoyl chloride) with amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) under inert conditions, followed by purification via column chromatography . Key steps include controlling reaction stoichiometry and temperature to minimize side products like unreacted intermediates.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- 1H and 13C NMR to verify proton environments and carbon frameworks .
- UV-Vis spectroscopy to assess chromene-related conjugation effects .
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation . Advanced characterization may include single-crystal X-ray diffraction for absolute stereochemical assignment, as demonstrated for structurally similar chromene derivatives .
Q. What reaction pathways are relevant for modifying the chromene core?
The 4-oxo-4H-chromene scaffold undergoes diverse reactions, including:
- Nucleophilic addition at the carbonyl group.
- Cycloaddition reactions (e.g., Diels-Alder) facilitated by the electron-deficient chromene system .
- Oxidation/Reduction to adjust oxidation states of functional groups . Optimization of these reactions often requires tailored solvents (e.g., DMF) and catalysts .
Advanced Research Questions
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during chromene-amide formation?
Byproduct formation is mitigated through:
- Stoichiometric control of reactants to favor mono-substitution.
- Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) to block undesired sites .
- Chromatographic monitoring (TLC/HPLC) to isolate intermediates early in the synthesis . Contradictions in yield data from similar syntheses (e.g., 46% vs. 94% for substituted chromenes) highlight the need for reaction condition optimization .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Systematic structure-activity relationship (SAR) studies are critical:
- Replace the 3-chlorophenyl group with other halogens (e.g., fluorine) or electron-withdrawing groups to assess potency changes.
- Compare bioactivity data from analogs, such as N-(4-chlorophenyl)-4-hydroxyquinoline derivatives, to identify pharmacophore requirements .
- Use computational methods (e.g., molecular docking) to predict binding affinities with target proteins .
Q. How should conflicting crystallographic and spectroscopic data be resolved?
Discrepancies between X-ray (solid-state) and NMR (solution-state) data often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR experiments to probe rotational barriers in solution.
- DFT calculations to model energetically favorable conformers and compare with experimental data .
- Variable-temperature XRD to assess thermal motion in the crystal lattice .
Methodological Considerations
Q. What experimental designs are recommended for optimizing reaction yields?
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst).
- In situ monitoring: Employ techniques like FT-IR or Raman spectroscopy to track reaction progress .
- Scale-up protocols: Ensure reproducibility by maintaining consistent stirring rates and heating/cooling gradients .
Q. How can the compound’s stability under varying conditions (pH, light) be assessed?
- Forced degradation studies: Expose the compound to acidic/basic conditions, UV light, or elevated temperatures.
- HPLC-MS analysis: Monitor degradation products and quantify stability thresholds .
- Accelerated stability testing: Use Arrhenius plots to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
